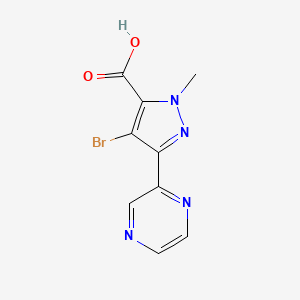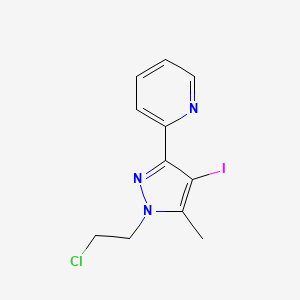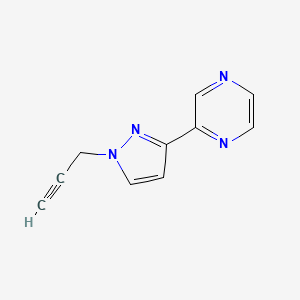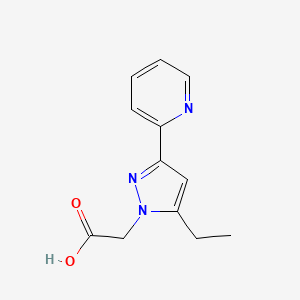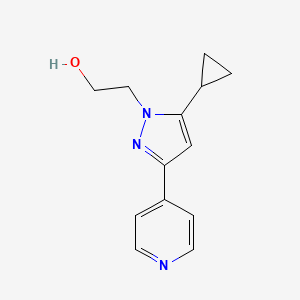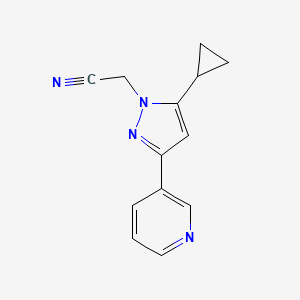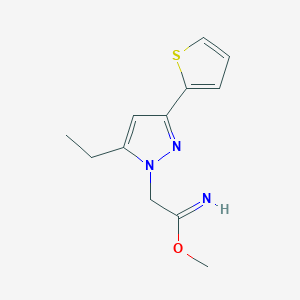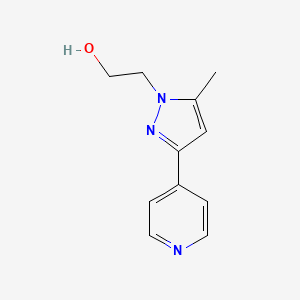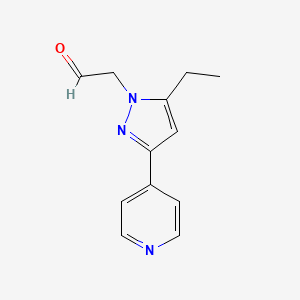
2-((3-(チオフェン-2-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン
説明
The compound “2-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring, a pyrazole ring, and a thiophene ring . Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Thiophene-based molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
生物学的に活性なピペリジン誘導体の合成
ピペリジン誘導体は、薬物設計において重要な役割を果たしており、20種類以上の医薬品のクラスにわたって応用されています。本化合物は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどの様々なピペリジン誘導体を合成するために使用できます。 これらの誘導体は、潜在的な薬物の発見と生物学的評価において有望であることが示されています .
抗がん剤の開発
化合物構造中のチオフェン部分は、医薬品化学において重要であり、特に抗がん剤の合成において重要です。 チオフェン誘導体は、抗有糸分裂作用とキナーゼ阻害作用を持つ化合物の作成に使用されており、これはがん治療において不可欠です .
抗アテローム性動脈硬化症への応用
化合物に見られるようなチオフェン誘導体は、抗アテローム性動脈硬化症剤の合成に使用されています。 これらの薬剤は、動脈の硬化と狭窄を特徴とするアテローム性動脈硬化症の予防と治療において重要な役割を果たします .
神経疾患の医薬品研究
ピペリジン構造は、神経疾患を標的とする薬剤に一般的に見られます。 本化合物は、アルツハイマー病、パーキンソン病、統合失調症などの疾患に対する新しい治療薬の開発のために検討することができます。これらの疾患において、ピペリジン系薬物は有効性を示しています .
抗炎症作用と抗酸化作用
チオフェンを含む化合物は、抗炎症作用と抗酸化作用を示すことが報告されています。 本化合物は、炎症性疾患の治療や酸化ストレス関連疾患の予防における潜在的な用途について調査することができます .
抗菌作用と抗真菌作用
チオフェンとピペリジン構造の統合により、強力な抗菌作用と抗真菌作用を持つ化合物が得られる可能性があります。 本化合物は、耐性菌株や真菌と闘うための新しい薬剤の開発のための候補となります .
材料科学と金属錯体化剤
チオフェン誘導体は、材料科学においても重要であり、特に金属錯体化剤の開発において重要です。 本化合物は、特定の電子特性または光学特性を持つ新しい材料の作成に使用することができます .
標的療法のための二重阻害剤の設計
本化合物は、ALKとROS1キナーゼを標的とするものなど、二重阻害剤の設計に使用することができます。これらのキナーゼは、がん治療における個別化医療において重要です。 二重阻害剤は、より標的を絞ったアプローチを提供し、単一標的薬剤に対する耐性を克服することができます .
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-7-14-11(4-1)10-16-8-6-12(15-16)13-5-3-9-17-13/h3,5-6,8-9,11,14H,1-2,4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFCWGWINJDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



